
1,1,3,3-Tetramethyl-1,3-silagermetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetramethyl-1,3-silagermetane is an organosilicon compound characterized by the presence of silicon and germanium atoms within its molecular structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetramethyl-1,3-silagermetane typically involves the reaction of tetramethylsilane with germanium tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, typically using a glove box or Schlenk line.
Reagents: Tetramethylsilane and germanium tetrachloride are used as starting materials.
Reaction Conditions: The reaction is carried out at a temperature range of 0-25°C, with continuous stirring to ensure complete mixing of the reagents.
Product Isolation: The product is isolated by distillation under reduced pressure to remove any unreacted starting materials and by-products.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Using large-scale reactors equipped with temperature and pressure control systems.
Automation: Implementing automated systems for reagent addition and product isolation to ensure consistency and safety.
Purification: Employing advanced purification techniques such as fractional distillation and recrystallization to obtain high-purity product.
化学反応の分析
Types of Reactions: 1,1,3,3-Tetramethyl-1,3-silagermetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silagermoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silagermethanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted silagermetanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; temperature range of 0-50°C.
Reduction: Lithium aluminum hydride; temperature range of -20 to 25°C.
Substitution: Halogens (e.g., chlorine, bromine); temperature range of 0-25°C.
Major Products Formed:
Oxidation: Silagermoxides.
Reduction: Silagermethanes.
Substitution: Substituted silagermetanes.
科学的研究の応用
1,1,3,3-Tetramethyl-1,3-silagermetane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon and organogermanium compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging and as a probe for studying silicon and germanium metabolism in living organisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as silicon-germanium alloys, which are used in semiconductor devices and optoelectronics.
作用機序
The mechanism by which 1,1,3,3-Tetramethyl-1,3-silagermetane exerts its effects involves interactions with molecular targets and pathways within cells. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in silicon and germanium metabolism.
Interact with DNA: Modulate gene expression by binding to DNA or interacting with transcription factors.
Affect Cellular Signaling: Influence cellular signaling pathways, leading to changes in cell behavior and function.
類似化合物との比較
1,1,3,3-Tetramethyl-1,3-silagermetane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound is used as a derivatizing agent and in semiconductor surface patterning.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Employed as a ligand in organometallic chemistry and as a homogeneous catalyst.
1,1,3,3-Tetramethylguanidine: Known for its strong basicity and used in organic synthesis as a base.
Uniqueness: this compound is unique due to the presence of both silicon and germanium atoms, which impart distinct chemical properties and reactivity compared to other organosilicon or organogermanium compounds.
特性
CAS番号 |
24329-47-3 |
|---|---|
分子式 |
C6H16GeSi |
分子量 |
188.91 g/mol |
IUPAC名 |
1,1,3,3-tetramethyl-1,3-silagermetane |
InChI |
InChI=1S/C6H16GeSi/c1-7(2)5-8(3,4)6-7/h5-6H2,1-4H3 |
InChIキー |
MSDDLSMQYBZLJQ-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C[Ge](C1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


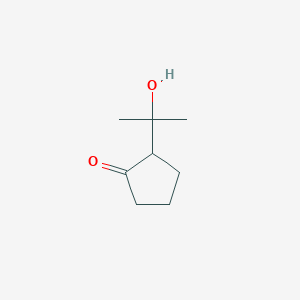
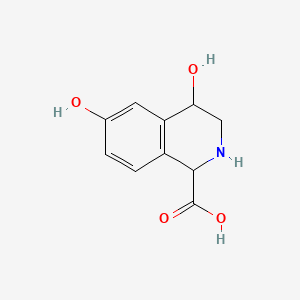
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
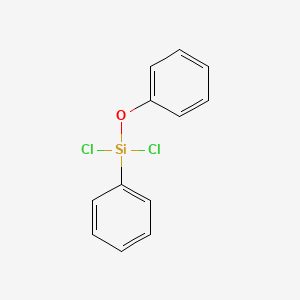
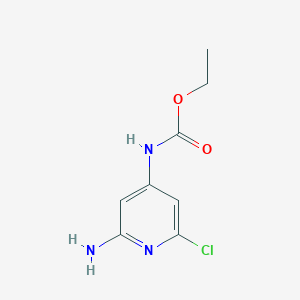
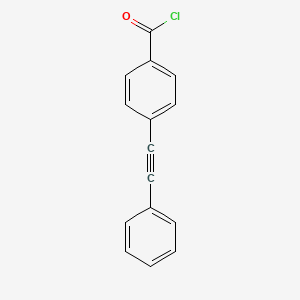
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
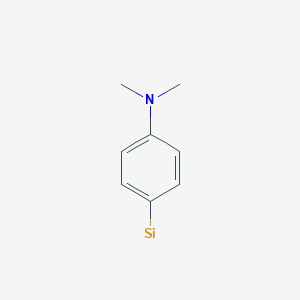
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

